

Reproducibility of AL 8810 isopropyl ester effects across different laboratories

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AL 8810 isopropyl ester*

Cat. No.: *B15570522*

[Get Quote](#)

Reproducibility of AL-8810 Isopropyl Ester: A Comparative Guide for Researchers

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the pharmacological effects of AL-8810 isopropyl ester, a widely used prostaglandin F2 α (FP) receptor antagonist, and its alternatives. By presenting quantitative data from multiple studies, this document aims to provide an objective assessment of the consistency of its performance and its standing relative to other compounds in the field.

AL-8810 is a potent and selective antagonist of the FP receptor, making it an invaluable tool for studying the physiological and pathological roles of the PGF2 α signaling pathway. Its isopropyl ester form enhances its lipophilicity, facilitating cell membrane permeability, after which it is hydrolyzed to the active acid form, AL-8810. The consistent reporting of its pharmacological parameters across various laboratories underscores its reliability as a research tool.

Comparative Analysis of AL-8810 and FP Receptor Agonists

The antagonist properties of AL-8810 are typically characterized by its ability to inhibit the downstream signaling induced by FP receptor agonists. The following tables summarize the key pharmacological parameters for AL-8810 and commonly used FP receptor agonists, as reported in independent studies. The consistency in the reported values for AL-8810 across

different cell systems and by different research groups highlights the reproducibility of its effects.

Table 1: Pharmacological Profile of AL-8810 (Active Acid Form)[1]

Parameter	Cell Line	Value	Reference
pA2	A7r5	6.68 ± 0.23	Griffin et al., 1999
3T3		6.34 ± 0.09	Griffin et al., 1999
Ki (nM)	A7r5	426 ± 63	Griffin et al., 1999
Cloned human ciliary body FP receptor		700 - 2100	Sharif et al., 2003[2]
EC50 (nM) (Weak Partial Agonism)	A7r5	261 ± 44	Griffin et al., 1999[1]
3T3		186 ± 63	Griffin et al., 1999[1]
Emax (% of full agonist)	A7r5	19%	Griffin et al., 1999[1]
3T3		23%	Griffin et al., 1999[1]

Table 2: Potency of Common FP Receptor Agonists (Active Acid Forms)

Agonist	Cell System	EC50 (nM)	Reference
Fluprostenol	A7r5 cells	4.45 ± 0.19	Griffin et al., 1999
Cloned human ciliary body FP receptor		6.1 ± 1.5	Sharif et al., 2003[3]
Latanoprost Acid	Cloned human ciliary body FP receptor	54.6 ± 12.4	Sharif et al., 2003[3]
Human FP receptors		3.6	MedKoo Biosciences[4]
Travoprost Acid	Cloned human ciliary body FP receptor	3.2 ± 0.6	Sharif et al., 2003[3]
Rat (A7r5), Mouse (3T3), and cloned human ocular FP receptors		17.5 - 37	Kelly et al., 2003[5]
Bimatoprost Acid	Cloned human ciliary body FP receptor	5.8 ± 2.6	Sharif et al., 2003[3]
Rat (A7r5), Mouse (3T3), and cloned human ocular FP receptors		23.3 - 49.0	Kelly et al., 2003[5]
HEK-293 cells (cloned human ciliary body FP receptor)		15 ± 3	Sharif et al., 2003[2]

Comparison with Alternative FP Receptor Antagonists

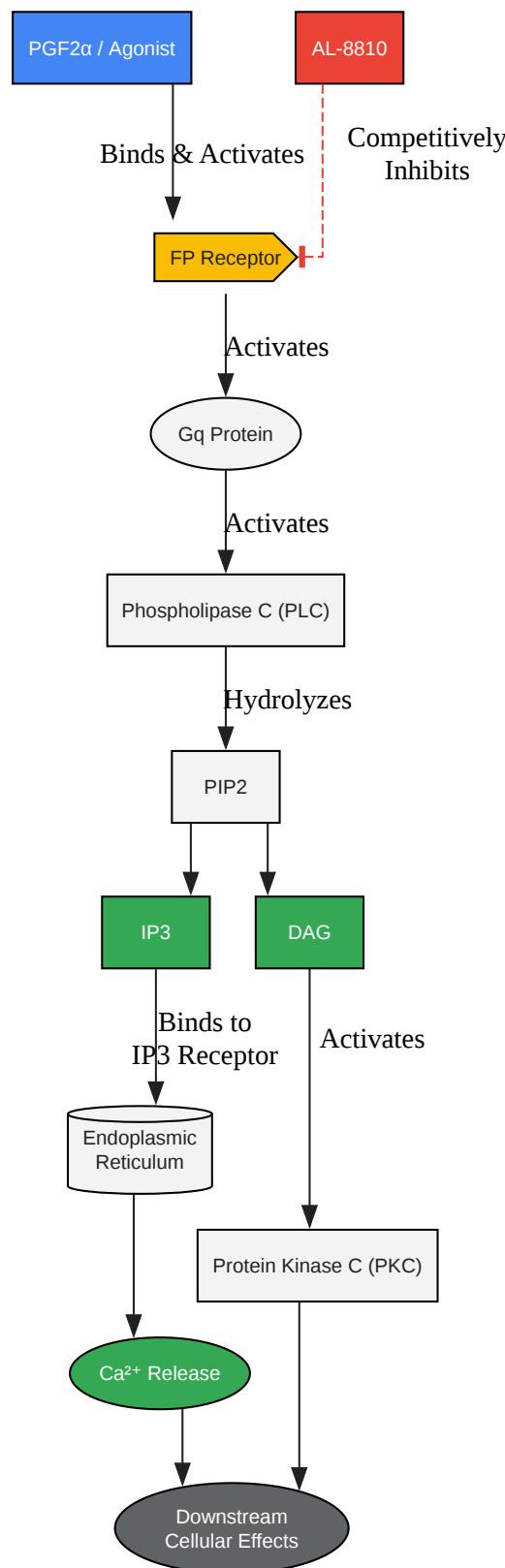

While AL-8810 is the most widely used and well-characterized selective FP receptor antagonist, other compounds have been investigated. A direct comparison highlights the pharmacological properties that have made AL-8810 a preferred tool.

Table 3: Comparison of AL-8810 with Other FP Receptor Antagonists

Compound	Mechanism	Potency (Ki or -log Kb)	Selectivity	Reference
AL-8810	Competitive Antagonist	Ki = 296 - 426 nM	High selectivity for FP over other prostanoid receptors. [1]	Griffin et al., 1999; Sharif et al., 2000
AL-3138	Non-competitive Antagonist	Ki = 296 ± 17 nM; -log Kb = 6.79 ± 0.1	Relatively selective for the FP receptor. [6]	Sharif et al., 2000 [7]
AS604872	Non-prostanoid Antagonist	Not specified	Selective for FP receptor.	Sharif & Klimko, 2019 [6]
PDC31 / PDC113.824	Allosteric Inhibitors	Not specified	Inhibit FP receptor signaling.	Sharif & Klimko, 2019 [6]

Signaling Pathways and Experimental Workflows

To facilitate the design and interpretation of experiments using AL-8810, the following diagrams illustrate the canonical PGF2 α signaling pathway and a typical experimental workflow for assessing FP receptor antagonism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Real-time intracellular Ca²⁺ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of AL 8810 isopropyl ester effects across different laboratories]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15570522#reproducibility-of-al-8810-isopropyl-ester-effects-across-different-laboratories>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com